molecular formula C17H16BrN3S B2757264 4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole CAS No. 863000-95-7

4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Cat. No.: B2757264
CAS No.: 863000-95-7
M. Wt: 374.3
InChI Key: OWDOJAVQYXWKJY-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a bromine atom at the 4th position and a phenylpiperazine moiety at the 2nd position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the brominated benzothiazole and 4-phenylpiperazine. This reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex benzothiazole-based structures.

Scientific Research Applications

4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and neuroprotective properties.

    Material Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biological studies to understand the interaction of benzothiazole derivatives with biological targets.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)-1,3-benzothiazole: Lacks the bromine atom at the 4th position.

    4-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole: Contains a chlorine atom instead of a bromine atom at the 4th position.

    2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole: Contains a methyl group on the piperazine ring instead of a phenyl group.

Uniqueness

4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is unique due to the presence of both the bromine atom and the phenylpiperazine moiety. This combination can impart distinct chemical and biological properties, such as enhanced reactivity in substitution reactions and potential for specific biological interactions.

Properties

IUPAC Name

4-bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3S/c18-14-7-4-8-15-16(14)19-17(22-15)21-11-9-20(10-12-21)13-5-2-1-3-6-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDOJAVQYXWKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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